molecular formula C11H8O3 B1605617 4-Hydroxy-1-naphthoic acid CAS No. 7474-97-7

4-Hydroxy-1-naphthoic acid

Cat. No.: B1605617
CAS No.: 7474-97-7
M. Wt: 188.18 g/mol
InChI Key: PSAGPCOTGOTBQB-UHFFFAOYSA-N
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Description

4-Hydroxy-1-naphthoic acid is an organic compound with the molecular formula C11H8O3. It is a derivative of naphthalene, characterized by a hydroxyl group (-OH) at the fourth position and a carboxylic acid group (-COOH) at the first position on the naphthalene ring. This compound appears as a white crystalline solid and is known for its solubility in hot water, alcohols, and ethers, but it is insoluble in non-polar solvents like hexane and petroleum ether .

Mechanism of Action

Target of Action

4-Hydroxy-1-naphthoic acid and its derivatives have been found to exhibit inhibitory activity against monoamine oxidase (MAO) and cholinesterase (ChE) enzymes . These enzymes play crucial roles in neurotransmission, with MAO involved in the breakdown of monoamine neurotransmitters and ChE in the termination of impulse transmissions at cholinergic synapses.

Mode of Action

The compound interacts with its targets in a competitive and reversible manner . This means that it binds to the active site of the enzyme, preventing the substrate from binding, and thus inhibiting the enzyme’s activity. This inhibition is reversible, meaning that the compound can dissociate from the enzyme, allowing the enzyme to regain its activity .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving the neurotransmitters that are the substrates of the MAO and ChE enzymes . By inhibiting these enzymes, the compound can affect the levels of these neurotransmitters, potentially leading to changes in neurological function.

Pharmacokinetics

It’s known that the compound can form solvates with certain solvents, which could potentially affect its bioavailability .

Result of Action

The primary result of the action of this compound is the inhibition of MAO and ChE enzymes . This can lead to increased levels of monoamine neurotransmitters and acetylcholine, respectively, which can have various effects on neurological function.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the compound’s ability to form solvates suggests that its activity could be affected by the presence of certain solvents . Additionally, the compound’s activity could potentially be influenced by pH, as it has been found to undergo concentration-dependent deprotonation in certain solvents .

Biochemical Analysis

Biochemical Properties

4-Hydroxy-1-naphthoic acid plays a significant role in biochemical reactions, particularly in the context of microbial degradation of polycyclic aromatic hydrocarbons (PAHs). It interacts with various enzymes, such as dioxygenases, which catalyze the cleavage of aromatic rings. For instance, the enzyme 1-hydroxy-2-naphthoate dioxygenase is involved in the degradation of this compound, converting it into simpler compounds that can be further metabolized . Additionally, this compound can act as a substrate for decarboxylases, which remove carboxyl groups from organic acids .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to exhibit genotoxic, mutagenic, and carcinogenic effects on living organisms . The compound can affect cell function by interacting with cellular receptors and enzymes, leading to changes in gene expression and metabolic pathways. For example, it can induce the expression of cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound can bind to enzymes such as dioxygenases and decarboxylases, altering their activity and affecting metabolic pathways . Additionally, this compound can modulate the activity of transcription factors, influencing the expression of genes involved in cellular metabolism and detoxification .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under mild conditions but can degrade under extreme pH or temperature . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to persistent changes in cellular function, including alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory properties . At high doses, it can cause toxic or adverse effects, including liver damage and oxidative stress . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the degradation of PAHs. It interacts with enzymes such as dioxygenases and decarboxylases, which catalyze the breakdown of aromatic rings into simpler compounds . These metabolic pathways are essential for the detoxification and removal of harmful substances from the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation . The distribution of this compound can affect its activity and function, influencing cellular processes and metabolic pathways.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence cellular respiration and energy production. The precise localization of this compound within cells can determine its impact on cellular metabolism and overall function.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydroxy-1-naphthoic acid can be synthesized through several methods. One common method involves the hydroxylation of 1-naphthoic acid. This process typically uses a strong oxidizing agent such as potassium permanganate (KMnO4) in an alkaline medium to introduce the hydroxyl group at the fourth position .

Another method involves the Friedel-Crafts acylation of naphthalene with chloroacetic acid, followed by hydrolysis and oxidation to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic oxidation of 1-naphthol using air or oxygen in the presence of a metal catalyst such as cobalt or manganese. This method is preferred due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-1-naphthoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or alkaline conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Sulfuric acid (H2SO4) or nitric acid (HNO3) for nitration, and halogens for halogenation reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: 4-Hydroxy-1-naphthyl alcohol.

    Substitution: Various substituted naphthoic acids depending on the substituent introduced.

Scientific Research Applications

4-Hydroxy-1-naphthoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-1-naphthoic acid
  • 3-Hydroxy-1-naphthoic acid
  • 5-Hydroxy-1-naphthoic acid
  • 6-Hydroxy-1-naphthoic acid
  • 7-Hydroxy-1-naphthoic acid
  • 8-Hydroxy-1-naphthoic acid

Uniqueness

4-Hydroxy-1-naphthoic acid is unique due to its specific position of the hydroxyl group, which influences its reactivity and interaction with other molecules. This positional specificity can result in different biological activities and chemical properties compared to its isomers .

Properties

IUPAC Name

4-hydroxynaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O3/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSAGPCOTGOTBQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10322381
Record name 4-Hydroxy-1-naphthoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10322381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7474-97-7
Record name 4-Hydroxy-1-naphthoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7474-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Hydroxy-4-naphthoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007474977
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7474-97-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401125
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Hydroxy-1-naphthoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-HYDROXY-4-NAPHTHOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OO8UA94R91
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Under nitrogen, 4-methoxy-1-naphthoic acid (4.33 g) in dichloromethane (45 ml) was added boron tribromide (1M in dichloromethane, 63 ml) dropwise at 0° C., and the mixture was stirred at the same temperature for 2 hours. The resulting mixture was poured into ice-cold water and the precipitate was collected by filtration. The filter cake was added to the mixture of water and ethyl acetate, and then adjusted to pH 9 with 1N sodium hydroxide. After separation, the organic layer was dried over anhydrous magnesium sulfate and evaporated in vacuo to afford 4-hydroxy-1-naphthoic acid (2.19 g) as a colorless powder.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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